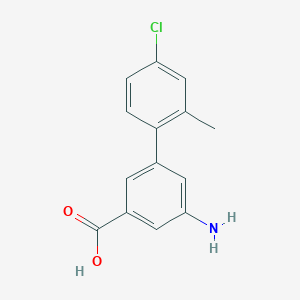

3-Amino-5-(4-chloro-2-methylphenyl)benzoic acid

Beschreibung

3-Amino-5-(4-chloro-2-methylphenyl)benzoic acid, also known as tolfenamic acid, is a compound belonging to the class of aminobenzoic acids. It is characterized by the presence of an amino group and a carboxylic acid group attached to a benzene ring, with a 4-chloro-2-methylphenyl substituent. This compound is known for its applications in medicinal chemistry, particularly as a non-steroidal anti-inflammatory drug (NSAID) used to relieve pain and inflammation .

Eigenschaften

IUPAC Name |

3-amino-5-(4-chloro-2-methylphenyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO2/c1-8-4-11(15)2-3-13(8)9-5-10(14(17)18)7-12(16)6-9/h2-7H,16H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVIMQGZDPKTMGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)C2=CC(=CC(=C2)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50690354 | |

| Record name | 5-Amino-4'-chloro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50690354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261929-68-3 | |

| Record name | 5-Amino-4'-chloro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50690354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-(4-chloro-2-methylphenyl)benzoic acid typically involves the reaction of 2-amino-3-methylbenzoic acid with N-chlorosuccinimide in the presence of a solvent like dimethylformamide (DMF). The reaction proceeds with high regioselectivity, resulting in the chlorination at the para position relative to the amino group .

Industrial Production Methods: Industrial production of this compound often involves the use of benzoic acid derivatives and chlorinating agents such as chloromethane or chloroacetic acid in the presence of acid catalysts like sulfuric acid or cuprous chloride. The reaction is carried out in an organic solvent, followed by purification steps to isolate the desired product .

Types of Reactions:

Substitution Reactions: The chloro group on the benzene ring can undergo nucleophilic substitution reactions, such as Suzuki coupling, to introduce various substituents like aryl or alkyl groups.

Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

Esterification and Amidation: The carboxylic acid group can be converted into esters, amides, and other derivatives through reactions with alcohols, amines, and other reagents.

Common Reagents and Conditions:

Suzuki Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate are commonly used.

Esterification: Alcohols and acid catalysts such as sulfuric acid.

Amidation: Amines and coupling agents like carbodiimides.

Major Products:

Substituted Benzoic Acids: Products with various substituents introduced via coupling reactions.

Esters and Amides: Formed through reactions with alcohols and amines.

Wissenschaftliche Forschungsanwendungen

3-Amino-5-(4-chloro-2-methylphenyl)benzoic acid has several applications in scientific research:

Medicinal Chemistry: Used as a non-steroidal anti-inflammatory drug (NSAID) for pain relief and inflammation reduction.

Cancer Research: Exhibits anticancer activity by inhibiting the growth of cancer cells in various types of cancer.

Biological Studies: Acts as an inhibitor of enzymes like cyclooxygenase, which is involved in the synthesis of prostaglandins.

Chemical Synthesis: Serves as an intermediate in the synthesis of other complex organic molecules.

Wirkmechanismus

The primary mechanism of action of 3-Amino-5-(4-chloro-2-methylphenyl)benzoic acid involves the inhibition of cyclooxygenase (COX) enzymes. By inhibiting these enzymes, the compound prevents the formation of prostaglandins, which are mediators of inflammation and pain . Additionally, it interferes with the synthesis of β-amyloid precursor protein, promoting the degradation of an essential transcription factor .

Vergleich Mit ähnlichen Verbindungen

2-Amino-5-chloro-3-methylbenzoic acid: Shares a similar structure but lacks the 4-chloro-2-methylphenyl substituent.

Anthranilic Acid Derivatives: Compounds like mefenamic acid and flufenamic acid, which also belong to the fenamate class of NSAIDs.

Uniqueness: 3-Amino-5-(4-chloro-2-methylphenyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to inhibit COX enzymes and its anticancer activity make it a valuable compound in medicinal chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.